molecular formula C9H13FO B1179557 batroxostatin CAS No. 130357-67-4

batroxostatin

Cat. No.: B1179557
CAS No.: 130357-67-4
Attention: For research use only. Not for human or veterinary use.
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Description

Batroxostatin is a disintegrin isolated from the venom of the snake Bothrops atrox. It is characterized by the presence of the Arg-Gly-Asp (RGD) motif, a conserved sequence known for mediating interactions with integrin receptors . This 7.74 kDa protein inhibits platelet aggregation by binding to the fibrinogen receptor integrin αIIbβ3 (GPIIb/IIIa) on platelets, thereby blocking fibrinogen binding and thrombus formation . Additionally, this compound inhibits cell adhesion to fibronectin, a key extracellular matrix protein, by targeting integrins such as α5β1 and αvβ3 . Its recombinant form, produced in E. coli, retains biological activity with an IC50 of 4.4 µM for T24 cell adhesion and 33 nM for SK-Mel-28 cell adhesion to fibronectin .

Properties

CAS No.

130357-67-4

Molecular Formula

C9H13FO

Synonyms

batroxostatin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Features

Disintegrins are classified based on their integrin-binding motifs (e.g., RGD, KGD, RED) and disulfide bond patterns, which influence their specificity and potency. Below is a comparative analysis of batroxostatin with other disintegrins:

Table 1: Structural and Functional Comparison of Disintegrins
Compound Source Motif Molecular Weight (kDa) Key Target Integrin IC50 (Platelet Aggregation) Reference
This compound Bothrops atrox RGD 7.74 αIIbβ3, α5β1, αvβ3 7.74 nM
Echistatin Echis carinatus RGD 5.4 αIIbβ3, αvβ3 0.3–1.5 nM
Albolabrin Trimeresurus albolabris RGD 7.5 αIIbβ3 12 nM
Barbourin Sistrurus miliarius barbouri KGD 7.70 αIIbβ3 6.5 nM
Contortrostatin Agkistrodon contortrix RGD 13.9 (dimer) αIIbβ3, αvβ3 40 nM
Key Findings:
  • Motif Specificity : this compound and most disintegrins use the RGD motif, while barbourin employs KGD, which enhances specificity for αIIbβ3 over other integrins .
  • Potency : Echistatin exhibits higher potency (IC50 0.3–1.5 nM) than this compound (7.74 nM), likely due to differences in disulfide bonding and tertiary structure .

Therapeutic Potential

  • Antithrombotic Applications : this compound’s inhibition of αIIbβ3 makes it a candidate for preventing arterial thrombosis. However, its moderate IC50 compared to echistatin may limit clinical preference .
  • Anticancer Potential: Unlike trigramin or rhodostomin, this compound shows nanomolar-level inhibition of melanoma (SK-Mel-28) cell adhesion, suggesting utility in blocking metastasis .

Limitations and Challenges

  • Immunogenicity: Recombinant this compound’s bacterial expression system (e.g., E. coli) may introduce immunogenic tags (His & Myc), reducing therapeutic suitability compared to mammalian cell-produced disintegrins .
  • Species Variation: Bothrops atrox venom composition varies geographically, affecting this compound yield and activity .

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